molecular formula C12H26Si B8038087 dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane

dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane

Cat. No. B8038087
M. Wt: 198.42 g/mol
InChI Key: AFIJTAAKGYQYDN-GRYCIOLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane is a useful research compound. Its molecular formula is C12H26Si and its molecular weight is 198.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane involves the reaction of (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanone with chlorodimethylsilane in the presence of a base to form the desired product.

Starting Materials
(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanone, Chlorodimethylsilane, Base (e.g. sodium hydride, potassium tert-butoxide)

Reaction
Step 1: Dissolve (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanone and the base in anhydrous solvent (e.g. THF, toluene) under inert atmosphere., Step 2: Add chlorodimethylsilane dropwise to the reaction mixture while stirring at room temperature., Step 3: Heat the reaction mixture to reflux for several hours., Step 4: Cool the reaction mixture and quench with water., Step 5: Extract the organic layer with a suitable solvent (e.g. diethyl ether, dichloromethane)., Step 6: Dry the organic layer over anhydrous sodium sulfate., Step 7: Concentrate the organic layer under reduced pressure to obtain the crude product., Step 8: Purify the crude product by column chromatography or recrystallization to obtain the desired product, dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane.

properties

IUPAC Name

dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26Si/c1-9(2)11-7-6-10(3)8-12(11)13(4)5/h9-13H,6-8H2,1-5H3/t10-,11+,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIJTAAKGYQYDN-GRYCIOLGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)[SiH](C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)[SiH](C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.